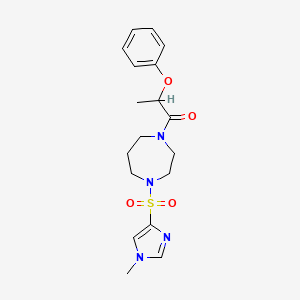

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

Descripción

1-(4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a structurally complex heterocyclic compound featuring a 1,4-diazepane core modified with a sulfonylated 1-methylimidazole moiety and a phenoxypropan-1-one substituent. The 1,4-diazepane ring provides conformational flexibility, while the sulfonyl group enhances solubility and binding interactions. The phenoxypropanone moiety may contribute to π-π stacking or hydrophobic interactions with target proteins.

Propiedades

IUPAC Name |

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-15(26-16-7-4-3-5-8-16)18(23)21-9-6-10-22(12-11-21)27(24,25)17-13-20(2)14-19-17/h3-5,7-8,13-15H,6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGNJZNZFFVGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(C=N2)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a complex organic molecule with potential biological activity. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and therapeutic contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately . The structure features a diazepane ring and an imidazole moiety, which are known to contribute to various biological activities.

Biological Activities

Research indicates that compounds containing imidazole and diazepane structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole possess antimicrobial properties against various pathogens. The sulfonamide group in the compound may enhance this activity by inhibiting bacterial enzymes .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

- Anticancer Properties : Some diazepane derivatives have been investigated for their anticancer potential, exhibiting cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antimicrobial Study : A study on imidazole derivatives showed that compounds with sulfonyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The specific compound's structure may play a role in its ability to penetrate bacterial membranes.

- Anti-inflammatory Research : A review on 1,3-diazole derivatives indicated their potential as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines . This suggests that the compound could be evaluated for conditions like arthritis or other inflammatory disorders.

- Cancer Cell Line Testing : Research involving similar diazepane derivatives demonstrated significant cytotoxicity against breast cancer cell lines, indicating that modifications in the structure could lead to promising anticancer agents .

Data Table: Biological Activities of Related Compounds

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one: A simpler imidazole derivative with a phenylpropanone backbone. Unlike the target compound, it lacks the 1,4-diazepane ring and sulfonyl group, resulting in reduced conformational flexibility and solubility .

4-Hydroxybenzoic acid–1H-imidazole (1/1): A co-crystal of imidazole and 4-hydroxybenzoic acid.

Sulfonamide-containing diazepane derivatives: Compounds like 4-(benzenesulfonyl)-1,4-diazepane share the diazepane-sulfonamide motif but lack the imidazole and phenoxypropanone groups, leading to differences in target specificity.

Comparative Data Table

Functional Group Impact

- Phenoxypropanone: Unlike the phenyl group in simpler analogues, this moiety introduces steric bulk and electron-rich regions, which may influence pharmacokinetics.

Pharmacological and Computational Insights

- Binding Affinity: Molecular docking studies suggest that the sulfonyl group in the target compound may interact with basic residues (e.g., lysine or arginine) in kinase ATP-binding pockets, a feature absent in non-sulfonylated analogs.

- Metabolic Stability : Methylation of the imidazole ring (as in the target compound) is hypothesized to reduce oxidative metabolism compared to unmethylated derivatives.

Research Findings and Limitations

- Biological Data Gaps : While imidazole derivatives like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one have documented antimicrobial activity, the target compound’s pharmacological profile remains speculative due to a lack of published assays.

- Crystallographic Data : The structure of 4-hydroxybenzoic acid–1H-imidazole confirms the planar geometry of imidazole rings, which is critical for stacking interactions in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.